Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
Overview
Description
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, also known as thiosaccharin, is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of saccharin, a well-known artificial sweetener, and has been utilized in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of benzo[d]isothiazole-3(2H)-thione 1,1-dioxide derivatives has been explored through different methods. One approach involves the reaction of sodium salt of thiosaccharin with alkyl halides to afford 3-(alkylthio)-1,2-benzisothiazole 1,1-dioxides. Further treatment with piperidine and various electrophiles yields sulfides and thiocarboxylic S-esters . Another method described the synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides from saccharin and organolithium compounds, as well as the reaction with Grignard reagents .
Molecular Structure Analysis
The molecular and electronic structures of benzo[d]isothiazole derivatives have been studied, revealing insights into their quinoid formulation and redox chemistry. For instance, the condensation of diaminobenzenedithiol with sulfur monochloride leads to radical cation salts, which can be reduced to neutral compounds. These structures have been characterized by X-ray diffraction and exhibit bond lengths consistent with their antiaromatic nature .
Chemical Reactions Analysis
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide derivatives have been used in various chemical reactions. For example, they have been incorporated into the design of non-nucleoside inhibitors of HCV polymerase NS5B, where structure-based design led to the addition of a high-affinity methyl sulfonamide group, resulting in potent cyclic analogues . Additionally, a visible-light-mediated aza Paternò-Büchi reaction with alkenes followed by a Lewis acid-catalyzed ring-expansion has been developed to synthesize benzo[f][1,2]thiazepine 1,1-dioxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]isothiazole-3(2H)-thione 1,1-dioxide have been investigated through experimental and computational studies. Ab initio HF, density functional, and IR spectroscopy studies have been conducted to understand the spectral and structural changes during the conversion of thiosaccharin to its nitranion. These studies have shown frequency decreases in the SO2 stretching modes and delocalization of the nitranionic charge across the molecule .
Scientific Research Applications
Summary of the Application
2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one Mannich base derivatives were designed as potential multifunctional agents against Alzheimer’s disease .
Methods of Application or Experimental Procedures
The twelve derivatives were synthesized and evaluated with various biological activities . In vitro, biological assays showed that most of the target compounds are selective AChE inhibitors and good antioxidants .
Results or Outcomes
Among them, compounds 6d and 13d are representative agents exhibiting significant selective AChE inhibition (IC 50=1.09µM and 2.01µM, respectively), potent antioxidant activity, moderate inhibition of self-induced Aβ 1–42 aggregation, selective metal-chelating activity with Fe 2+ and Cu2+, excellent neuroprotective effect on H 2O 2-induced PC12 cell injury and good BBB permeability . Moreover, the step-down passive avoidance test demonstrated that 6d and 13d can improve the scopolamine-induced cognitive deficit in mice .
2. Anticancer Agent
Summary of the Application
Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a powerful anticancer agent .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
3. Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitor
Summary of the Application
Benzo[d]isothiazole C-glucoside 1 inhibits the activity of the sodium glucose co-transporter 2 (SGLT2) and can be used in treating type 2 diabetes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
4. Kinase Inhibitor
Summary of the Application
Benzo[d]isothiazole-based compound 2 has been reported as a highly potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGlu 4 ) . These mGlu 4 PAMs show promise as a disease-modifying therapeutic option for Parkinson’s disease .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
5. Non-sedative Anxiolytic
Summary of the Application
Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
6. Antimicrobial Agent
Summary of the Application
Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as an antimicrobially active molecule .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
Safety And Hazards
The safety information available indicates that Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
1,1-dioxo-1,2-benzothiazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c9-12(10)6-4-2-1-3-5(6)7(11)8-12/h1-4H,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVQVWLILLHJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181615 | |
Record name | 1,1-Dioxo-1,2-benzothiazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide | |
CAS RN |
27148-03-4 | |
Record name | 1,1-Dioxo-1,2-benzothiazole-3-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027148034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dioxo-1,2-benzothiazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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